Evodia fruit

Description

Propriétés

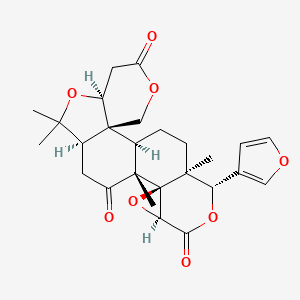

IUPAC Name |

19-(furan-3-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O8/c1-22(2)15-9-16(27)24(4)14(25(15)12-31-18(28)10-17(25)33-22)5-7-23(3)19(13-6-8-30-11-13)32-21(29)20-26(23,24)34-20/h6,8,11,14-15,17,19-20H,5,7,9-10,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDSLGBFQAGHBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859591 | |

| Record name | 12-(Furan-3-yl)-6,6,8a,12a-tetramethyldecahydro-1H,3H-oxireno[c]pyrano[4'',3'':2',3']furo[3',4':5,6]naphtho[1,2-d]pyran-3,8,10(6H,9aH)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Limonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035921 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1180-71-8 | |

| Record name | Limonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035921 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

298 °C | |

| Record name | Limonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035921 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Phytochemical Profile of Evodia rutaecarpa Fruit Extract

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evodia rutaecarpa, commonly known as Wu-Zhu-Yu, is a plant that has been a cornerstone of traditional Chinese medicine for centuries. The fruit extract of this plant is a complex mixture of bioactive compounds, which have garnered significant interest in the scientific community for their wide range of pharmacological activities. These activities include anti-inflammatory, analgesic, anti-tumor, and cardiovascular-protective effects. This technical guide provides a comprehensive overview of the phytochemical profile of Evodia rutaecarpa fruit extract, with a focus on quantitative data, detailed experimental protocols for analysis, and the key signaling pathways modulated by its constituents.

Phytochemical Composition: A Quantitative Overview

The fruit of Evodia rutaecarpa is a rich source of various classes of phytochemicals, primarily alkaloids, limonoids, and flavonoids. The concentrations of these compounds can vary depending on the geographical origin, harvest time, and processing methods of the fruit.

Alkaloids

Alkaloids are the most prominent and pharmacologically significant constituents of Evodia rutaecarpa fruit extract.[1][2] They are broadly categorized into two main types: indolequinazoline alkaloids and quinolone alkaloids.[3]

Table 1: Quantitative Analysis of Major Indolequinazoline Alkaloids in Evodia rutaecarpa Fruit

| Compound | Concentration Range (%) | Analytical Method | Reference |

| Evodiamine (B1670323) | 0.07 - 1.56 | HPLC-DAD-MS | [4] |

| Rutaecarpine (B1680285) | 0.10 - 0.69 | HPLC-DAD-MS | [4] |

| Dehydroevodiamine | 0.10 - 0.51 | HPLC-DAD-MS | [4] |

Table 2: Other Identified Alkaloids in Evodia rutaecarpa Fruit

| Compound Class | Representative Compounds | Reference |

| Quinolone Alkaloids | Dihydroevocarpine, N-formyldihydrorutaecarpine, 1-methyl-2-undecyl-4(1H)-quinolone | [2][3][5] |

| Indole Alkaloids | Wuchuyuamide I and II, Evodianinine | [3][6] |

Limonoids

Limonoids are highly oxygenated triterpenoids that contribute to the bitter taste of the fruit and possess a range of biological activities, including anti-inflammatory and anti-tumor effects.[7][8][9]

Table 3: Prominent Limonoids Identified in Evodia rutaecarpa Fruit

| Compound | Variety/Part | Reference |

| Limonin | Fruits | [7][10] |

| Evodol | Unripe Fruits | [7] |

| Shihulimonin A | Unripe Fruits | [7] |

| Rutaevine | Fruits | [5] |

| Evodirutaenin | Unripe Fruits | [7] |

| Evorubodinin | Nearly Ripe Fruits | [8] |

Flavonoids and Other Compounds

The fruit extract also contains flavonoids and other phenolic compounds, which are known for their antioxidant properties. Essential oils are also present, contributing to the aromatic properties of the fruit.

Table 4: Other Phytochemicals in Evodia rutaecarpa Fruit

| Compound Class | Representative Compounds | Reference |

| Flavonoid Glycosides | Evodin | [4] |

| Acylgluconic Acids | - | [11] |

| Sterols | β-sitosterol, Daucosterol | [6][12] |

| Essential Oils | - | [2] |

Experimental Protocols for Phytochemical Analysis

The accurate identification and quantification of the phytochemicals in Evodia rutaecarpa fruit extract are crucial for quality control and pharmacological studies. High-performance liquid chromatography (HPLC) coupled with various detectors is the most common and reliable method.

Sample Preparation: Acid-Base Extraction for Alkaloids

A common method for the enrichment of total alkaloids from the crude plant material involves an acid-base extraction procedure.

-

Defatting: The powdered fruit material is first defatted with a non-polar solvent like petroleum ether to remove lipids.

-

Acid Extraction: The defatted material is then extracted with an acidic solution (e.g., 0.5% HCl) to protonate the alkaloids, rendering them soluble in the aqueous phase.

-

Basification and Liquid-Liquid Extraction: The acidic extract is filtered, and the pH of the filtrate is adjusted to alkaline (e.g., pH 9-10) with a base like ammonia. This deprotonates the alkaloids, making them less water-soluble. The alkaloids are then extracted into an organic solvent such as chloroform (B151607) or ethyl acetate.

-

Concentration: The organic solvent is evaporated under reduced pressure to yield the crude alkaloid extract.[6]

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

The following protocol is a representative example for the simultaneous determination of major bioactive compounds.

-

Instrumentation: Agilent 1260 Series HPLC system or equivalent, equipped with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).[13]

-

Column: Agilent Eclipse C18 column (4.6 x 150 mm, 5 µm).[5]

-

Mobile Phase: A gradient elution is typically used. For example, a binary system of:

-

A: Acetonitrile

-

B: Water with 0.1% formic acid

-

-

Gradient Program: A typical gradient might start with a low percentage of acetonitrile, which is gradually increased over the run to elute compounds with increasing hydrophobicity.

-

Flow Rate: 1.0 mL/min.[5]

-

Detection:

-

Quantification: External standard method using certified reference standards for evodiamine, rutaecarpine, etc.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS)

For rapid and sensitive analysis, UPLC-Q-TOF-MS is employed. This technique provides high-resolution mass data, enabling the identification of known compounds and the characterization of novel constituents based on their fragmentation patterns.[1][14]

-

Workflow:

-

Preparation of a methanolic extract of the fruit powder.[13]

-

Injection of the extract into the UPLC system for separation.

-

Analysis of the eluent by the Q-TOF-MS to acquire high-resolution mass spectra and tandem mass spectra (MS/MS) of the parent ions.

-

Data processing to identify compounds by comparing their retention times and mass spectral data with reference standards and literature data.[14]

-

Signaling Pathways Modulated by Evodia rutaecarpa Phytochemicals

The diverse pharmacological effects of Evodia rutaecarpa fruit extract are attributed to the modulation of multiple signaling pathways by its bioactive components.

Anti-inflammatory Pathways

Several key inflammatory pathways are targeted by the extract's constituents, particularly the alkaloids and limonoids.[15][16][17]

-

Inhibition of Pro-inflammatory Mediators: Compounds like dehydroevodiamine, evodiamine, and rutaecarpine inhibit the production of nitric oxide (NO) and prostaglandins (B1171923) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[18]

-

NF-κB Pathway Inhibition: The activation of the transcription factor NF-κB, a master regulator of inflammation, is suppressed by these alkaloids. This leads to a reduction in the expression of various pro-inflammatory genes.[18][19]

-

NADPH Oxidase Inhibition: The ethanol (B145695) extract and its bioactive components have been shown to inhibit NADPH oxidase activity, a key enzyme responsible for producing reactive oxygen species (ROS) in inflammatory cells like neutrophils.[15][16]

Caption: Anti-inflammatory mechanism of Evodia rutaecarpa extract.

Analgesic and Cardiovascular Pathways via TRPV1 Activation

Evodiamine and rutaecarpine are agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor involved in pain sensation and cardiovascular regulation.[18][20]

-

TRPV1 Activation: These alkaloids bind to and activate TRPV1 channels on sensory neurons.[20][21]

-

CGRP Release: Activation of TRPV1 leads to an influx of calcium ions, which in turn stimulates the release of Calcitonin Gene-Related Peptide (CGRP).[18][21]

-

Pharmacological Effects:

Caption: TRPV1-mediated effects of Evodia alkaloids.

Anti-tumor Signaling Pathways

The anti-proliferative and pro-apoptotic effects of evodiamine and other constituents are mediated through the modulation of several critical cancer-related signaling pathways.[22][23][24]

-

PI3K/Akt Pathway: Evodiamine has been shown to inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation.[22][23]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis, is also a target.[25][26]

-

STAT3 Pathway: Evodiamine can inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that plays a key role in tumor cell proliferation, survival, and invasion.[24]

-

Topoisomerase Inhibition: Evodiamine has been identified as a dual inhibitor of topoisomerase I and II, enzymes that are essential for DNA replication and repair in cancer cells.[19][22]

Caption: Anti-tumor mechanisms of Evodiamine.

Conclusion

The fruit extract of Evodia rutaecarpa presents a complex and pharmacologically rich phytochemical profile. The major bioactive constituents, particularly the indolequinazoline alkaloids and limonoids, exert their effects through the modulation of multiple, interconnected signaling pathways. This guide provides a foundational understanding for researchers and drug development professionals, highlighting the quantitative aspects of the extract's composition, standardized analytical methodologies, and the molecular mechanisms underlying its therapeutic potential. Further research into the synergistic effects of these compounds and the development of standardized extracts will be crucial for translating the traditional use of Evodia rutaecarpa into modern therapeutic applications.

References

- 1. Analysis of E. rutaecarpa Alkaloids Constituents In Vitro and In Vivo by UPLC-Q-TOF-MS Combined with Diagnostic Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Traditional Chinese medicine Euodiae Fructus: botany, traditional use, phytochemistry, pharmacology, toxicity and quality control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caod.oriprobe.com [caod.oriprobe.com]

- 5. scispace.com [scispace.com]

- 6. [Studies on the chemical constituents of Evodia rutaecarpa (Juss.) Benth] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new limonoid from the fruits of Evodia rutaecarpa (Juss.) Benth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Limonoid constituents of Euodia rutaecarpa var. bodinieri and their inhibition on NO production in lipopolysaccharide-activated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel nortriterpenoids with new skeletons and limonoids from the fruits of Evodia rutaecarpa and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Euodiae Fructus: a review of botany, application, processing, phytochemistry, quality control, pharmacology, and toxicology [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Analysis of E. rutaecarpa Alkaloids Constituents In Vitro and In Vivo by UPLC-Q-TOF-MS Combined with Diagnostic Fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory effects and mechanisms of the ethanol extract of Evodia rutaecarpa and its bioactive components on neutrophils and microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ovid.com [ovid.com]

- 17. scilit.com [scilit.com]

- 18. Anti-inflammatory and anti-infectious effects of Evodia rutaecarpa (Wuzhuyu) and its major bioactive components - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evodia Rutaecarpa - NutraPedia [nutrahacker.com]

- 20. Partial Activation and Inhibition of TRPV1 Channels by Evodiamine and Rutaecarpine, Two Major Components of the Fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. spandidos-publications.com [spandidos-publications.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. dovepress.com [dovepress.com]

- 25. Potential active compounds and common mechanisms of Evodia rutaecarpa for Alzheimer's disease comorbid pain by network pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Integrating network pharmacology and experimental verification to explore the protective effects of Evodia rutaecarpa in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Bioactive Compounds in Evodiae Fructus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evodiae Fructus, the dried, nearly ripe fruit of Evodia rutaecarpa and related species, is a cornerstone of traditional Chinese medicine with a rich history of use for a multitude of ailments.[1][2][3] Modern phytochemical and pharmacological research has begun to unravel the complex chemical composition and mechanisms of action underlying its therapeutic effects. This technical guide provides an in-depth overview of the core bioactive compounds found in Evodiae Fructus, their quantitative analysis, detailed experimental protocols for assessing their biological activities, and a visual representation of the key signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Core Bioactive Compounds: Classification and Pharmacological Activities

The therapeutic efficacy of Evodiae Fructus is attributed to a diverse array of bioactive compounds, primarily categorized as alkaloids, terpenoids, flavonoids, and volatile oils.[1][2] To date, over 300 metabolites have been isolated and identified from this medicinal plant.[1]

Alkaloids: The most prominent and pharmacologically significant constituents are the alkaloids, which are further divided into indolequinazoline and quinolone alkaloids.[1][2]

-

Indolequinazoline Alkaloids: Evodiamine (B1670323) and rutaecarpine (B1680285) are the principal indolequinazoline alkaloids and are often used as chemical markers for the quality control of Evodiae Fructus.[1][3] These compounds are renowned for their broad spectrum of biological activities, including anti-tumor, anti-inflammatory, analgesic, and cardiovascular protective effects.[1][4]

-

Quinolone Alkaloids: This class of alkaloids also contributes to the overall pharmacological profile of Evodiae Fructus.

Terpenoids: Limonin, a characteristic terpenoid in Evodiae Fructus, has demonstrated significant anti-inflammatory and neuroprotective properties.[1]

Flavonoids and Volatile Oils: These classes of compounds also contribute to the therapeutic effects of Evodiae Fructus, although they are less extensively studied than the alkaloids and terpenoids.

The primary pharmacological activities associated with the bioactive compounds in Evodiae Fructus include:

-

Anti-inflammatory effects: Modulation of key inflammatory signaling pathways such as JAK-STAT, MAPK, and NF-κB.[1]

-

Anti-tumor activity: Inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest in various cancer cell lines.[1][4]

-

Cardiovascular protection: Including positive inotropic and chronotropic effects.

-

Gastrointestinal protection: Alleviation of gastric mucosal injury and inhibition of gastritis.[1]

-

Neuroprotective effects: Potential therapeutic applications in neurodegenerative diseases.[1]

-

Analgesic properties: Attenuation of pain through various mechanisms.[1]

Quantitative Analysis of Key Bioactive Compounds

The concentration of bioactive compounds in Evodiae Fructus can vary depending on the geographical source, harvest time, and processing methods.[1] High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (MS) is the most common and reliable method for the simultaneous quantitative analysis of these compounds.[1][5][6][7]

Below is a summary of the quantitative data for key bioactive compounds from various studies.

| Bioactive Compound | Concentration Range (% w/w) | Analytical Method | Reference |

| Evodiamine | 0.017 - 1.522 | HPLC-DAD | [8] |

| Rutaecarpine | 0.050 - 1.470 | HPLC-DAD | [8] |

| Limonin | 0.073 - 1.77 | HPLC-DAD | [5][7] |

| Rutaevine | > 0.10 (in most samples) | HPLC-DAD | [5][7] |

| N-formyldihydrorutaecarpine | 0.0038 - 0.35 | HPLC-DAD | [5][7] |

| Dihydroevocarpine | 0.027 - 0.47 | HPLC-DAD | [5][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the extraction, isolation, and biological evaluation of bioactive compounds from Evodiae Fructus.

Extraction and Isolation of Bioactive Compounds

A general workflow for the extraction and isolation of bioactive compounds from Evodiae Fructus is depicted below.

Detailed Protocol for Extraction:

-

Sample Preparation: The dried fruits of Evodiae Fructus are ground into a fine powder.

-

Extraction: The powdered material is extracted with 70% ethanol (e.g., 1 kg of powder in 10 L of 70% ethanol) using either reflux for 1-2 hours or ultrasonic extraction at room temperature for 1 hour.[9]

-

Filtration and Concentration: The extract is filtered through a standard sieve, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude ethanol extract.[9]

-

Fractionation (Optional): The crude extract can be further fractionated by solvent-solvent partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Isolation: Individual compounds are isolated from the fractions using column chromatography (e.g., silica (B1680970) gel or Sephadex LH-20) followed by preparative HPLC.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This protocol describes the determination of nitric oxide production, an indicator of inflammatory response, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Detailed Protocol:

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Cells are seeded in 24-well plates at a density of 1.5 x 10^5 cells/mL and incubated for 24 hours.[10]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Evodiae Fructus extract or isolated compounds like rutaecarpine) for 1 hour.

-

Stimulation: Cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[10]

-

Nitrite Measurement: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[10]

-

Absorbance Reading: The mixture is incubated at room temperature for 10 minutes, and the absorbance at 540 nm is measured using a microplate reader.[10]

-

Quantification: The concentration of nitrite, a stable metabolite of NO, is determined from a sodium nitrite standard curve.

Anti-Cancer Activity Assessment

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability and proliferation.

Detailed Protocol:

-

Cell Seeding: Cancer cells (e.g., HeLa or SGC-7901) are seeded in 96-well plates at a density of approximately 5000 cells/well in 100 µL of culture medium. The plates are pre-incubated for 24 hours in a humidified incubator (37°C, 5% CO2).[2]

-

Treatment: 10 µL of various concentrations of the test compound (e.g., evodiamine) are added to the wells.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition: 10 µL of CCK-8 solution is added to each well.

-

Final Incubation: The plates are incubated for 1-4 hours in the incubator.

-

Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader. Cell viability is calculated as a percentage of the control (untreated) cells.[2]

This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with a bioactive compound.

Detailed Protocol:

-

Cell Treatment: Cancer cells are seeded in 6-well plates and treated with the desired concentrations of the test compound (e.g., evodiamine) for a specific duration (e.g., 12, 24, or 36 hours).[11]

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at 4°C.[11]

-

Staining: The fixed cells are washed with PBS and treated with RNase A (100 µg/mL) at 37°C for 30 minutes to remove RNA. The cells are then stained with propidium (B1200493) iodide (PI) (50 µg/mL) at 4°C for 30 minutes in the dark.[11]

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]

This assay is used to quantify the percentage of apoptotic and necrotic cells.

Detailed Protocol:

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound for the desired time.

-

Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within 1 hour.

Western Blot Analysis of Signaling Pathways

This protocol is used to detect the expression levels of key proteins in signaling pathways like MAPK, NF-κB, and JAK-STAT.

Detailed Protocol:

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., p-p65, p-IκBα, p-ERK, p-JNK, p-p38, p-JAK, p-STAT) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Key Signaling Pathways Modulated by Bioactive Compounds

The bioactive compounds in Evodiae Fructus, particularly evodiamine and rutaecarpine, exert their pharmacological effects by modulating several key intracellular signaling pathways.

Anti-inflammatory Signaling: MAPK and NF-κB Pathways

Rutaecarpine has been shown to inhibit the inflammatory response in macrophages by targeting the MAPK and NF-κB signaling pathways.[12][13]

Anti-inflammatory Signaling: JAK-STAT Pathway

The 70% ethanol extract of Evodiae Fructus has been demonstrated to exert anti-inflammatory effects by modulating the JAK-STAT signaling pathway in HaCaT cells.[1]

Conclusion

Evodiae Fructus is a rich source of bioactive compounds with significant therapeutic potential. The alkaloids evodiamine and rutaecarpine, along with the terpenoid limonin, are key players in its diverse pharmacological activities, including anti-inflammatory and anti-cancer effects. This guide has provided a comprehensive overview of these compounds, their quantitative analysis, detailed experimental protocols for their evaluation, and the signaling pathways through which they exert their effects. Further research into the synergistic effects of these compounds and the development of novel drug delivery systems will be crucial for translating the therapeutic potential of Evodiae Fructus into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. apexbt.com [apexbt.com]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Evodiamine Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evodiamine exerts anti-cancer activity including growth inhibition, cell cycle arrest, and apoptosis induction in human follicular thyroid cancers - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Properties of Evodiamine and Rutaecarpine: A Technical Guide

Abstract

Evodiamine (B1670323) and rutaecarpine (B1680285), two quinazolinone alkaloids derived from the traditional Chinese medicinal herb Evodia rutaecarpa, have attracted considerable scientific attention for their broad-spectrum pharmacological activities. This technical guide provides a comprehensive analysis of the pharmacological properties of these compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation. The content is structured to serve as an in-depth resource for researchers, scientists, and professionals in drug development, featuring clearly organized data tables and detailed signaling pathway diagrams.

Introduction

For centuries, Evodia rutaecarpa has been a staple in traditional Chinese medicine for treating a range of conditions, including headaches, gastrointestinal issues, and inflammation. Scientific investigations have identified evodiamine and rutaecarpine as key bioactive constituents responsible for these therapeutic effects. These alkaloids exhibit a diverse array of pharmacological actions, including anti-tumor, anti-inflammatory, analgesic, and cardiovascular effects. This guide synthesizes the current knowledge on their pharmacological profiles to facilitate ongoing and future research and development.

Pharmacological Activities and Mechanisms of Action

Anti-Tumor Effects

Both evodiamine and rutaecarpine demonstrate potent anti-cancer activities through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and metastasis.[1][2][3][4]

Evodiamine:

-

Apoptosis Induction: Evodiamine triggers apoptosis through both caspase-dependent and -independent pathways.[5] It modulates the expression of Bcl-2 family proteins, downregulating anti-apoptotic members like Bcl-2 and Bcl-xL while upregulating pro-apoptotic ones such as Bax and Bid.[6][7] This leads to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[6][8] Evodiamine can also induce apoptosis by activating the Raf/MEK/ERK signaling pathway.[8]

-

Cell Cycle Arrest: It effectively induces cell cycle arrest at the G2/M phase in various cancer cell lines, a process often associated with the altered expression of key cell cycle regulatory proteins.[8][9]

-

Inhibition of Invasion and Metastasis: Evodiamine has been shown to suppress the invasion and metastasis of cancer cells, a critical aspect of its anti-tumor efficacy.[3]

Rutaecarpine:

-

Inhibition of Proliferation and Apoptosis: Rutaecarpine inhibits the growth of various cancer cells and induces apoptosis.[10][11] Its anti-proliferative effects have been observed in breast cancer and esophageal squamous cell carcinoma, where it can cause cell cycle arrest at the G0/G1 or G2/M phase and trigger apoptosis through the regulation of p53, Bax, Bcl-2, and caspases.[10][11]

-

Reversal of Multidrug Resistance (MDR): A significant property of rutaecarpine is its ability to reverse multidrug resistance in cancer cells. It achieves this by downregulating the protein level of ABCB1 (P-glycoprotein), a key drug efflux pump, through a mechanism involving the E3 ubiquitin ligase MARCH8.[12][13] This action enhances the sensitivity of resistant cells to conventional chemotherapeutic agents.[12][14]

-

Induction of Differentiation: In triple-negative breast cancer models, rutaecarpine has been shown to induce luminal differentiation by targeting fumarate (B1241708) hydratase, leading to metabolic stress and elevated reactive oxygen species (ROS).[15]

Anti-Inflammatory Effects

Evodiamine and rutaecarpine exhibit potent anti-inflammatory properties by targeting key inflammatory pathways and mediators.[16][17]

-

Inhibition of Inflammatory Mediators: Both compounds can suppress the production of pro-inflammatory molecules such as nitric oxide (NO) and prostaglandins, as well as cytokines like TNF-α and IL-1β.[18]

-

Modulation of Signaling Pathways: The anti-inflammatory actions are largely mediated through the inhibition of the NF-κB and MAPK signaling pathways.[19][20][21][22] Evodiamine has been shown to inhibit NF-κB activation, which is a critical step in the inflammatory response.[5][23] Rutaecarpine also demonstrates inhibitory effects on these pathways, leading to a reduction in inflammatory gene expression.[21][22]

Cardiovascular Effects

The cardiovascular effects of evodiamine and rutaecarpine are multifaceted and include vasodilation and potential cardioprotection.[24][25]

-

Vasodilation: The vasodilatory effect of rutaecarpine is partly attributed to its activation of transient receptor potential vanilloid 1 (TRPV1) channels, which stimulates the release of the potent vasodilator calcitonin gene-related peptide (CGRP).[25][26] Evodiamine also interacts with TRPV1 channels, acting as a partial agonist.[27][28][29][30]

-

Inotropic and Chronotropic Effects: Both compounds have been reported to have positive inotropic (contractility) and chronotropic (heart rate) effects.[24]

-

Cardiotoxicity: While possessing beneficial cardiovascular properties, some studies suggest potential cardiotoxicity, particularly at higher doses, which may involve oxidative stress.[31][32][33]

Pharmacokinetics

The bioavailability of both evodiamine and rutaecarpine can be influenced by the purity of the extract administered.[34][35] Studies in rats have shown that the absorption of both compounds is improved when administered as part of a Wu-Chu-Yu extract compared to the pure compounds.[34][35] The bioavailability of both alkaloids increased with the increasing purity of the extract.[34]

Quantitative Data on Pharmacological Activities

The following tables provide a summary of quantitative data on the efficacy of evodiamine and rutaecarpine from various studies.

Table 1: Anti-Tumor Activity (IC50 values)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Evodiamine | U87 | Glioblastoma | 12 | [36] |

| H9c2 cardiomyocytes | (for cytotoxicity) | 42.82 ± 7.55 | [31] | |

| Rutaecarpine | H9c2 cardiomyocytes | (for cytotoxicity) | 117.97 ± 9.69 | [31] |

| Various | Various | >50 - 12.06 | [37] |

Table 2: Reversal of Multidrug Resistance by Rutaecarpine

| Cell Line | Anticancer Drug | IC50 (nM) - Drug Alone | IC50 (nM) - Drug + Rutaecarpine (2.5 µM) |

| MCF-7/ADR | Adriamycin | 16050.0 ± 1201.0 | 128.8 ± 12.3 |

| Paclitaxel | 1452.0 ± 109.0 | 10.3 ± 1.1 | |

| Colchicine | 1067.0 ± 98.7 | 15.6 ± 1.8 | |

| A549/ADR | Adriamycin | 11020.0 ± 987.0 | 101.2 ± 9.8 |

| Paclitaxel | 987.0 ± 87.6 | 8.9 ± 0.9 | |

| Colchicine | 876.0 ± 76.5 | 12.3 ± 1.3 | |

| Data derived from Figure 1 of reference[38]. |

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of evodiamine and rutaecarpine on cell lines and calculate the IC50 values.

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.[39]

-

Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[36][39]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for several hours.[39][40]

-

Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution, typically DMSO.[40][41]

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader, usually at a wavelength of 570 nm.[40][41]

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined from the dose-response curve.

Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To measure the inhibitory effect of evodiamine and rutaecarpine on NO production in stimulated macrophage cells.

Methodology:

-

Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are treated with an inflammatory stimulus (e.g., LPS or LTA) in the presence or absence of the test compounds.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

Griess Reaction: The supernatant is mixed with Griess reagent, which reacts with nitrite (B80452) (a stable product of NO) to form a colored azo dye.

-

Absorbance Measurement: The absorbance of the colored solution is measured spectrophotometrically at approximately 540 nm.

-

Quantification: The amount of nitrite is determined by comparison with a standard curve of sodium nitrite.

Signaling Pathway and Workflow Diagrams

Caption: Evodiamine-induced apoptosis signaling pathways.

Caption: Mechanism of rutaecarpine-mediated MDR reversal.

Caption: Experimental workflow for the MTT assay.

Conclusion

Evodiamine and rutaecarpine stand out as natural compounds with significant therapeutic potential, particularly in the realms of oncology and inflammatory diseases. Their ability to modulate multiple key signaling pathways underscores their promise as lead compounds for drug development. The comprehensive data and detailed protocols presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further research to fully elucidate and harness the pharmacological properties of these potent alkaloids. Future work should focus on optimizing their pharmacokinetic profiles and advancing the most promising applications into preclinical and clinical trials.

References

- 1. mdpi.com [mdpi.com]

- 2. Evodiamine and Rutaecarpine as Potential Anticancer Compounds: A Combined Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Evodiamine Induces Apoptosis and Enhances TRAIL-Induced Apoptosis in Human Bladder Cancer Cells through mTOR/S6K1-Mediated Downregulation of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evodiamine Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway [jcancer.org]

- 8. Evodiamine Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evodiamine induces tumor cell death through different pathways: apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Anti-Proliferative and Apoptotic Effects of Rutaecarpine on Human Esophageal Squamous Cell Carcinoma Cell Line CE81T/VGH In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of the effects of rutaecarpine on molecular subtypes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rutaecarpine Increases Anticancer Drug Sensitivity in Drug-Resistant Cells through MARCH8-Dependent ABCB1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rutaecarpine Increases Anticancer Drug Sensitivity in Drug-Resistant Cells through MARCH8-Dependent ABCB1 Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Rutaecarpine induces the differentiation of triple-negative breast cancer cells through inhibiting fumarate hydratase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Low-Cytotoxic Synthetic Bromorutaecarpine Exhibits Anti-Inflammation and Activation of Transient Receptor Potential Vanilloid Type 1 Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evodiae Fructus extract suppresses inflammatory response in HaCaT cells and improves house dust mite-induced atopic dermatitis in NC/Nga mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Mig… [ouci.dntb.gov.ua]

- 22. mdpi.com [mdpi.com]

- 23. Evodiamine inactivates NF-κB and potentiates the antitumor effects of gemcitabine on tongue cancer both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Pharmacological Effects of Rutaecarpine as a Cardiovascular Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 26. caringsunshine.com [caringsunshine.com]

- 27. Partial Activation and Inhibition of TRPV1 Channels by Evodiamine and Rutaecarpine, Two Major Components of the Fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Frontiers | Potential cardiotoxicity induced by Euodiae Fructus: In vivo and in vitro experiments and untargeted metabolomics research [frontiersin.org]

- 32. researchgate.net [researchgate.net]

- 33. Evaluation of the Cardiotoxicity of Evodiamine In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Pharmacokinetic comparisons of rutaecarpine and evodiamine after oral administration of Wu-Chu-Yu extracts with different purities to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

- 37. Progress in Studies on Rutaecarpine. II.—Synthesis and Structure-Biological Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 38. mdpi.com [mdpi.com]

- 39. creative-bioarray.com [creative-bioarray.com]

- 40. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 41. benchchem.com [benchchem.com]

The Alkaloids of Evodia Fruit: A Deep Dive into Their Mechanisms of Action

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The fruit of Evodia rutaecarpa (syn. Tetradium ruticarpum), a plant long utilized in traditional Chinese medicine, is a rich source of bioactive quinazoline (B50416) alkaloids, primarily evodiamine (B1670323) and rutaecarpine (B1680285).[1][2] Modern pharmacological research has uncovered a broad spectrum of activities for these compounds, positioning them as promising candidates for drug development.[3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the diverse pharmacological effects of Evodia fruit alkaloids, with a focus on their anti-cancer, anti-inflammatory, and cardiovascular properties. The information is presented to aid researchers, scientists, and drug development professionals in their understanding and potential application of these natural compounds.

Evodiamine: A Multi-Targeted Anti-Cancer Agent

Evodiamine has demonstrated significant anti-tumor activity across a variety of cancer cell lines, including those of the breast, prostate, lung, colon, and cervix, as well as melanoma and leukemia.[4] Its efficacy stems from a multi-pronged approach that includes the induction of apoptosis, inhibition of proliferation and metastasis, and modulation of key signaling pathways.

Induction of Apoptosis

Evodiamine triggers programmed cell death in cancer cells through both caspase-dependent and caspase-independent pathways.[1]

-

Caspase-Dependent Apoptosis: Evodiamine has been shown to activate initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3).[1] This activation is often linked to an altered balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[5] In some cell lines, such as human cervical cancer HeLa cells, the apoptotic effect of evodiamine can be completely blocked by pan-caspase inhibitors, indicating a primary reliance on this pathway.[1]

-

Caspase-Independent Apoptosis: In other cellular contexts, evodiamine can induce apoptosis through mechanisms that do not rely on caspases. This can involve the translocation of apoptosis-inducing factor (AIF) into the nucleus.[1] The partial suppression of evodiamine-induced apoptosis by caspase inhibitors in some cancer cell lines suggests the involvement of a caspase-independent cell death mechanism.[1]

Inhibition of Tumor Growth and Metastasis

Evodiamine can effectively halt the proliferation of cancer cells by inducing cell cycle arrest, typically at the G2/M phase.[6][7] Furthermore, it has been shown to inhibit the invasion and metastasis of cancer cells. For instance, evodiamine inhibits the invasion of B16-F10 melanoma and Lewis lung carcinoma cells in a concentration-dependent manner.[1]

Modulation of Key Signaling Pathways

The anti-cancer effects of evodiamine are mediated by its influence on several critical signaling pathways:

-

NF-κB Pathway: Evodiamine can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in cancer cell proliferation, survival, and inflammation.[4] By suppressing NF-κB, evodiamine can downregulate the expression of downstream targets like cyclin D1 and Bcl-2.[8]

-

PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a key regulator of cell survival and proliferation. Evodiamine has been reported to inhibit this pathway, contributing to its pro-apoptotic effects.[5]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another important signaling cascade involved in cell growth and survival. Evodiamine can modulate the activity of MAPK family members, such as ERK, to induce apoptosis or necrosis in cancer cells.[7][9]

Quantitative Data on Evodiamine's Anti-Cancer Activity

| Cell Line | Activity | IC50 Value | Reference |

| B16-F10 melanoma | Invasion Inhibition | 2.4 µM | [1] |

| Lewis lung carcinoma (LLC) | Invasion Inhibition | 4.8 µM | [1] |

| 253J bladder cancer | Decreased Cell Viability (24h) | 1.90 ± 0.31 µM | [10] |

| T24 bladder cancer | Decreased Cell Viability (24h) | 2.14 ± 0.26 µM | [10] |

| H9c2 cardiomyocytes | Cytotoxicity (24h) | 28.44 µg/mL | [2] |

Experimental Protocols for Assessing Anti-Cancer Activity

-

Cell Viability Assay (MTT Assay):

-

Seed cells (e.g., A549 and LLC) in 96-well plates at a density of 1x10^4 cells/well and culture for 24 hours.[11]

-

Treat cells with varying concentrations of evodiamine (e.g., 0, 1, 2, 5, 10, 20, 50, and 100 µM) for 24 or 48 hours.[11]

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate at 37°C for 4 hours.[11]

-

Remove the medium and dissolve the formazan (B1609692) crystals in 200 µL of DMSO.[11]

-

Measure the absorbance at a specific wavelength using a microplate reader.[7]

-

-

Apoptosis Analysis (Flow Cytometry):

-

Treat cells with evodiamine for a specified time.

-

Harvest and wash the cells with phosphate-buffered saline (PBS).

-

Resuspend the cells in binding buffer.

-

Stain the cells with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.[10]

-

-

Western Blot Analysis:

-

Treat cells with evodiamine and lyse the cells to extract total protein.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with non-fat milk or bovine serum albumin (BSA).

-

Incubate the membrane with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, proteins from signaling pathways) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]

-

Signaling Pathway Diagrams

Caption: Evodiamine-induced apoptotic pathways.

Caption: Inhibition of the NF-κB signaling pathway by evodiamine.

Rutaecarpine: A Cardiovascular Protective Agent

Rutaecarpine exhibits significant protective effects on the cardiovascular system, primarily through its vasodilatory, anti-platelet, and anti-inflammatory activities.[13]

Vasodilatory Effects

Rutaecarpine induces vasodilation through an endothelium-dependent mechanism.[14] This effect is primarily mediated by the activation of transient receptor potential vanilloid 1 (TRPV1) channels, which leads to the release of calcitonin gene-related peptide (CGRP), a potent vasodilator.[15][16] The activation of TRPV1 by rutaecarpine increases intracellular calcium levels, leading to the phosphorylation of endothelial nitric oxide synthase (eNOS) and subsequent production of nitric oxide (NO).[17] NO then activates guanylyl cyclase in vascular smooth muscle cells, resulting in relaxation and vasodilation.[18]

Anti-Platelet Aggregation

Rutaecarpine has been shown to inhibit platelet activation and aggregation.[19] Its mechanism of action involves the inhibition of the PLCγ2/PKC and PI3K/Akt/GSK3β signaling pathways in platelets.[19] This anti-thrombotic effect suggests its potential in preventing and treating thromboembolic disorders.[19]

Anti-Inflammatory Effects

Rutaecarpine possesses anti-inflammatory properties, which contribute to its cardiovascular protective effects. It can inhibit the production of pro-inflammatory mediators and cytokines.[20] For example, it has been identified as a new class of COX-2 inhibitor.[20]

Quantitative Data on Rutaecarpine's Cardiovascular Activity

| Preparation | Effect | Concentration Range | Reference |

| Isolated rat mesenteric arterial ring segments | Dose-dependent vasorelaxation | 0.1 µM to 0.1 mM | [14] |

| Isolated rat aorta | Concentration-dependent relaxation | 10⁻⁷ to 10⁻⁴ M | [18] |

| Isolated rat superior mesenteric arterial and thoracic aorta segments | Concentration-dependent relaxation | 0.1–10 µM | [13] |

Experimental Protocols for Assessing Cardiovascular Activity

-

Isolated Blood Vessel Studies:

-

Isolate rat mesenteric arteries or aorta and cut them into ring segments.[14][18]

-

Mount the arterial rings in an organ bath containing Krebs solution and maintain at 37°C, gassed with 95% O2 and 5% CO2.

-

Pre-contract the arterial rings with an agonist such as phenylephrine.[14]

-

Add cumulative concentrations of rutaecarpine to the organ bath and record the relaxation response.

-

To investigate the mechanism, experiments can be repeated in the presence of inhibitors of NOS (e.g., L-NG-nitro-arginine), guanylyl cyclase (e.g., methylene (B1212753) blue), or after removal of the endothelium.[14]

-

-

Platelet Aggregation Assay:

-

Prepare washed human platelets from whole blood.

-

Pre-incubate the platelets with different concentrations of rutaecarpine.

-

Induce platelet aggregation with an agonist like collagen or thrombin.

-

Measure the change in light transmission using a platelet aggregometer to quantify the extent of aggregation.[19]

-

Signaling Pathway Diagram

Caption: Rutaecarpine-induced vasodilation pathway.

Anti-inflammatory Mechanisms of Evodia Alkaloids

Both evodiamine and rutaecarpine exhibit potent anti-inflammatory effects through the modulation of various inflammatory mediators and signaling pathways.

Inhibition of Inflammatory Enzymes and Mediators

Evodia alkaloids can suppress the expression and activity of key enzymes involved in the inflammatory process, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4][20] This leads to a reduction in the production of pro-inflammatory mediators like prostaglandins (B1171923) and nitric oxide.[4]

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of these alkaloids are also attributed to their ability to interfere with pro-inflammatory signaling cascades, including the NF-κB and MAPK pathways.[6][20] By inhibiting these pathways, evodiamine and rutaecarpine can decrease the production of various inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6.[6][21]

Experimental Protocol for Assessing Anti-inflammatory Activity

-

Measurement of Nitric Oxide Production:

-

Culture macrophage-like cells (e.g., RAW 264.7) in 96-well plates.

-

Pre-treat the cells with different concentrations of the Evodia alkaloid for 1 hour.

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.

-

Measure the accumulation of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant using the Griess reagent.[4]

-

Conclusion and Future Directions

The alkaloids from this compound, particularly evodiamine and rutaecarpine, possess a remarkable array of pharmacological activities, making them highly attractive for further investigation and drug development. Their multi-targeted mechanisms of action, especially in the realms of oncology and cardiovascular disease, offer the potential for novel therapeutic strategies.

Future research should focus on several key areas:

-

In-depth Mechanistic Studies: Further elucidation of the molecular targets and signaling pathways of these alkaloids will provide a more comprehensive understanding of their bioactivity.

-

Pharmacokinetic and Toxicological Profiling: Rigorous studies are needed to assess the absorption, distribution, metabolism, excretion, and potential toxicity of these compounds to ensure their safety and efficacy in preclinical and clinical settings.[2][3]

-

Lead Optimization and Analogue Synthesis: The chemical structures of evodiamine and rutaecarpine can be modified to improve their pharmacological properties, such as potency, selectivity, and bioavailability.[16]

References

- 1. mdpi.com [mdpi.com]

- 2. dovepress.com [dovepress.com]

- 3. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological Actions of Multi-Target-Directed Evodiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lupinepublishers.com [lupinepublishers.com]

- 6. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evodiamine induces tumor cell death through different pathways: apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. researchgate.net [researchgate.net]

- 10. Evodiamine Induces Apoptosis and Enhances TRAIL-Induced Apoptosis in Human Bladder Cancer Cells through mTOR/S6K1-Mediated Downregulation of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evodiamine suppresses the progression of non-small cell lung carcinoma via endoplasmic reticulum stress-mediated apoptosis pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ar.iiarjournals.org [ar.iiarjournals.org]

- 13. Pharmacological Effects of Rutaecarpine as a Cardiovascular Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The mechanism of the vasodilator effect of rutaecarpine, an alkaloid isolated from Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. caringsunshine.com [caringsunshine.com]

- 16. Rutaecarpine: A promising cardiovascular protective alkaloid from Evodia rutaecarpa (Wu Zhu Yu) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Studies of the cellular mechanisms underlying the vasorelaxant effects of rutaecarpine, a bioactive component extracted from an herbal drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Rutaecarpine, an Alkaloid from Evodia rutaecarpa, Can Prevent Platelet Activation in Humans and Reduce Microvascular Thrombosis in Mice: Crucial Role of the PI3K/Akt/GSK3β Signal Axis through a Cyclic Nucleotides/VASP—Independent Mechanism [mdpi.com]

- 20. Anti-inflammatory and anti-infectious effects of Evodia rutaecarpa (Wuzhuyu) and its major bioactive components - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protective effects of evodiamine in experimental paradigm of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Ethnobotanical Uses of Wu-Chu-Yu (Euodia rutaecarpa) in Traditional Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wu-Chu-Yu (Euodia rutaecarpa), a cornerstone of Traditional Chinese Medicine (TCM) for over two millennia, is a potent therapeutic agent with a rich history of ethnobotanical use.[1][2] First documented in the Shen Nong's Herbal Classic, this herb, known as "Goshuyu" in Japan and "Osuyu" in Korea, has been traditionally employed to dispel cold, alleviate pain, suppress nausea, and control diarrhea.[1][3] Modern pharmacological investigations have begun to unravel the scientific basis for these traditional applications, revealing a complex interplay of bioactive compounds that modulate various physiological pathways. This technical guide provides an in-depth analysis of the ethnobotanical applications of Wu-Chu-Yu, its key chemical constituents, and their mechanisms of action, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant signaling pathways to support further research and drug development.

Traditional and Ethnobotanical Applications

In the framework of Traditional Chinese Medicine, Wu-Chu-Yu is characterized as pungent, bitter, and hot in nature, influencing the Liver, Spleen, Stomach, and Kidney meridians.[4] Its primary traditional functions include warming the middle burner (spleen and stomach), dispersing cold, relieving pain, and redirecting rebellious Qi downwards.[5]

These principles translate into a wide array of clinical applications in TCM, including the treatment of:

-

Gastrointestinal Disorders: Wu-Chu-Yu is frequently used for conditions such as abdominal pain, vomiting, diarrhea (particularly early morning diarrhea), and acid reflux.[3][6][7] It is a key component in classic formulas like Wu-Zhu-Yu Tang for vomiting and gastric discomfort and Si Shen Wan for diarrhea.[8][9]

-

Pain and Inflammation: The herb is a well-known analgesic in TCM, employed for headaches (especially migraines), menstrual pain (dysmenorrhea), and abdominal pain.[3][8][10][11] Its warming nature is believed to alleviate pain associated with "cold" syndromes.[10]

-

Cardiovascular Conditions: Traditional texts and modern research suggest its use in managing hypertension.[3][12]

-

Gynecological Issues: In combination with other herbs, it is used to address menstrual pain and irregular menstruation.[1]

-

Topical Applications: A powdered form of the herb, mixed with a liquid like vinegar, is applied topically to the soles of the feet to "lead fire downward" for conditions such as mouth sores and hypertension.[13]

Bioactive Compounds

Over 300 metabolites have been isolated from Wu-Chu-Yu, with alkaloids, terpenoids, and flavonoids being the most significant.[3] The primary bioactive constituents responsible for its therapeutic effects are the indole (B1671886) quinazoline (B50416) alkaloids, evodiamine (B1670323) and rutaecarpine (B1680285) , and the terpenoid, limonin .[1][3]

Quantitative Data

Table 1: Bioactive Compound Content in Euodia rutaecarpa

| Compound | Content Range ( g/100g of dry fruit) | Reference |

| Evodiamine | 0.017–1.522 | [9] |

| Rutaecarpine | 0.050–1.470 | [9] |

Table 2: In Vitro Anti-Inflammatory Activity

| Extract/Compound | Assay | Cell Line | IC₅₀ Value | Reference |

| Ethanol (B145695) Extract | PMA-induced ROS production | Neutrophils | 2.7 µg/mL | [10][14] |

| Ethanol Extract | fMLP-induced ROS production | Neutrophils | 3.3 µg/mL | [10][14] |

| Ethanol Extract | LPS-induced NO production | Microglial cells | 0.8 µg/mL | [10][14] |

| Evodiamine | PGE₂ synthesis inhibition | RAW 264.7 cells | 1-10 µM | [1] |

| Rutaecarpine | PGE₂ synthesis inhibition | RAW 264.7 cells | 1-10 µM | [1] |

| Goshuyuamide II | 5-lipoxygenase inhibition | RBL-1 cells | 6.6 µM | [1] |

| Ethanol Extract | RANTES suppression | HaCaT cells | 6.53 µg/mL | [6] |

| Ethanol Extract | TARC suppression | HaCaT cells | 8.84 µg/mL | [6] |

| Evodiamine | Cell viability (MTT assay) | U87 glioblastoma cells | 12 µM | [15] |

Table 3: Pharmacokinetic Parameters of Evodiamine and Rutaecarpine in Rats

| Compound | Dose | Administration | Cₘₐₓ | AUC | Reference |

| Evodiamine | 100 mg/kg | Intragastric | 5.3 ng/mL | - | [12] |

| Evodiamine | 2 mg/kg | Intravenous | - | 21 µg·mL·min⁻¹ | [12] |

| Rutaecarpine | 40 mg/kg (in extract) | Oral | - | - | [3][16] |

| Evodiamine | 31 mg/kg (in extract) | Oral | - | - | [3][16] |

Note: Cₘₐₓ (Maximum Concentration) and AUC (Area Under the Curve) values can vary depending on the formulation and purity of the extract.[3]

Experimental Protocols

Preparation of Traditional Wu-Chu-Yu Decoction

This protocol is based on traditional preparation methods for use in experimental settings.

-

Herbal Composition: A common formulation, Wu-Zhu-Yu Tang, consists of Euodiae Fructus, Zingiberis Rhizoma Recens (fresh ginger), Ginseng Radix et Rhizoma (ginseng), and Jujubae Fructus (jujube).[2] A specific ratio described is 5.6 g of Euodiae Fructus, 7.6 g of Zingiberis Rhizoma Recens, 3.8 g of Ginseng Radix et Rhizoma, and 3.0 g of Jujubae Fructus.[2]

-

Decoction Process:

-

Combine the herbs in a ceramic pot with 200 mL of water.[2]

-

Bring the mixture to a boil over high heat.

-

Reduce the heat and simmer for approximately 1 hour.[2]

-

Strain the liquid through filter paper to collect the first decoction.

-

Return the herbs to the pot, add fresh water, and repeat the boiling process.

-

Combine the first and second decoctions.

-

-

Concentration and Sterilization:

-

Concentrate the combined decoction under reduced pressure to a desired concentration (e.g., 0.8 g crude drug per milliliter).[2]

-

Dilute the concentrate to the final working concentration (e.g., 0.1 g crude drug per milliliter).[2]

-

Filter the final decoction through a 0.22 µm syringe filter for sterilization before use in cell culture or animal studies.[2]

-

High-Performance Liquid Chromatography (HPLC) for Alkaloid Quantification

This protocol provides a general method for the quantification of evodiamine and rutaecarpine.

-

Instrumentation: An HPLC system equipped with a photodiode-array detector (PDA) and an autosampler.[17]

-

Column: A C18 column (e.g., Diamonsil C18, 150 × 4.6 mm, 5 µm) with a compatible guard column.[17]

-

Mobile Phase: A gradient or isocratic system can be used. An example of an isocratic system is a mixture of water (containing 0.3% formic acid) and acetonitrile (B52724) (30:70, v/v).[17]

-

Flow Rate: A typical flow rate is 0.45 mL/min.[17]

-

Detection Wavelength: Set the detector to 225 nm for optimal detection of evodiamine and rutaecarpine.

-

Sample Preparation:

-

Prepare a standard stock solution of evodiamine and rutaecarpine in a suitable solvent like methanol.

-

For herbal samples, perform a solid-phase extraction (SPE) to isolate the alkaloids.

-

Prepare a series of dilutions of the standard stock solution to create a calibration curve.

-

-

Analysis: Inject the prepared standards and samples into the HPLC system. The concentration of the alkaloids in the samples is determined by comparing their peak areas to the calibration curve.

MTT Assay for Cell Viability

This protocol outlines the steps for assessing the cytotoxicity of Wu-Chu-Yu extracts or its compounds on cell lines.

-

Cell Seeding:

-

Harvest and count cells (e.g., U87 glioblastoma cells).[15]

-

Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight in a humidified atmosphere (37°C, 5% CO₂).

-

-

Treatment:

-

Prepare serial dilutions of the test compound (e.g., evodiamine) in serum-free media.

-

Remove the old media from the wells and add the media containing the different concentrations of the test compound. Include a vehicle control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[15]

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add 10-50 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[18]

-

-

Solubilization and Absorbance Reading:

-

Add 150 µL of a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[18]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]

-

Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[19]

-

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC₅₀ value can be calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Wu-Chu-Yu and its active compounds are mediated through the modulation of several key signaling pathways.

Anti-inflammatory Pathways

Evodiamine and rutaecarpine exert their anti-inflammatory effects by targeting pathways involved in the production of inflammatory mediators. Evodiamine has been shown to inhibit the activation of NF-κB , a crucial transcription factor that regulates the expression of pro-inflammatory genes like cyclooxygenase-2 (COX-2).[1] Both compounds can suppress the synthesis of prostaglandin (B15479496) E2 (PGE₂).[1] Furthermore, the ethanol extract of Wu-Chu-Yu can inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), key mediators of inflammation.[10][14]

PI3K/AKT Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a critical regulator of cell proliferation, survival, and apoptosis. Dysregulation of this pathway is common in cancer. Evodiamine has been shown to inhibit the PI3K/AKT pathway in various cancer cell lines, leading to decreased cell proliferation and induction of apoptosis.[20][21] It can reduce the phosphorylation of both PI3K and AKT, thereby downregulating downstream anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax.[20]

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and immune responses.[22][23] The extract of Wu-Chu-Yu and its components, including rutaecarpine, evodiamine, and limonin, have been found to down-regulate the activation of the JAK-STAT pathway in keratinocytes, thereby inhibiting the production of inflammatory mediators.[6] This provides a mechanism for its use in inflammatory skin conditions.

Experimental Workflow Example

The following diagram illustrates a typical workflow for investigating the analgesic effects of a Wu-Chu-Yu extract in a preclinical model.

Conclusion and Future Directions

Wu-Chu-Yu stands as a compelling example of a traditional medicine with significant potential for modern therapeutic development. Its rich ethnobotanical history is now being substantiated by rigorous scientific investigation, revealing a complex pharmacology centered around key bioactive compounds like evodiamine and rutaecarpine. The modulation of critical signaling pathways such as NF-κB, PI3K/AKT, and JAK/STAT provides a molecular basis for its traditional uses in treating inflammatory conditions, pain, and gastrointestinal disorders.

For researchers and drug development professionals, Wu-Chu-Yu offers a promising source of lead compounds. Future research should focus on:

-

Standardization of Extracts: Developing standardized extracts with consistent concentrations of key bioactive compounds is crucial for reproducible research and clinical application.

-

Clinical Trials: Well-designed, placebo-controlled clinical trials are needed to validate the efficacy and safety of Wu-Chu-Yu and its derivatives for specific indications like migraine and inflammatory bowel disease.

-

Pharmacokinetic and Toxicological Studies: A deeper understanding of the absorption, distribution, metabolism, excretion, and potential toxicity of Wu-Chu-Yu's components is essential for its safe and effective use.

-

Synergistic Effects: Investigating the synergistic interactions between the various compounds within Wu-Chu-Yu may reveal enhanced therapeutic effects compared to isolated constituents.

By integrating traditional knowledge with modern scientific methodologies, the full therapeutic potential of Wu-Chu-Yu can be explored and harnessed for the development of novel and effective treatments for a range of human ailments.

References

- 1. Anti-inflammatory principles from the fruits of Evodia rutaecarpa and their cellular action mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacokinetic comparisons of rutaecarpine and evodiamine after oral administration of Wu-Chu-Yu extracts with different purities to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 5. mdpi.com [mdpi.com]

- 6. Evodiae Fructus extract suppresses inflammatory response in HaCaT cells and improves house dust mite-induced atopic dermatitis in NC/Nga mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Euodiae Fructus: a review of botany, application, processing, phytochemistry, quality control, pharmacology, and toxicology [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scilit.com [scilit.com]

- 14. Anti-inflammatory effects and mechanisms of the ethanol extract of Evodia rutaecarpa and its bioactive components on neutrophils and microglial cells [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Characterization and Determination of the Alkaloid Metabolites of Evodiae fructus in Rat Urine by Liquid Chromatography-Tandem Mass Spectrometry Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cyrusbio.com.tw [cyrusbio.com.tw]

- 19. merckmillipore.com [merckmillipore.com]

- 20. Evodiamine activates cellular apoptosis through suppressing PI3K/AKT and activating MAPK in glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Upregulation of SIRT1 by Evodiamine activates PI3K/AKT pathway and blocks intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 22. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 23. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Evodia rutaecarpa: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evodia rutaecarpa, a plant utilized in Traditional Chinese Medicine, possesses a range of bioactive compounds, primarily alkaloids, with recognized therapeutic potential. However, a growing body of scientific evidence highlights its toxicological risks, particularly concerning hepatotoxicity and cardiotoxicity. This technical guide provides a comprehensive overview of the toxicological profile of Evodia rutaecarpa and its key constituents, including evodiamine (B1670323) and rutaecarpine (B1680285). It summarizes quantitative toxicological data, details experimental methodologies from key studies, and elucidates the molecular mechanisms and signaling pathways implicated in its toxicity. This document aims to serve as a critical resource for researchers, scientists, and drug development professionals in evaluating the safety and therapeutic window of Evodia rutaecarpa and its derivatives.

Introduction

Evodia rutaecarpa, commonly known as Wu-Chu-Yu, has a long history of use in traditional medicine for treating conditions such as gastrointestinal disorders, headaches, and inflammation.[1] Its pharmacological effects are largely attributed to its rich alkaloid content, including evodiamine, rutaecarpine, and dehydroevodiamine.[2] Despite its therapeutic applications, concerns regarding its toxicity have been raised, with the Chinese Pharmacopoeia classifying it as a "small toxic" traditional Chinese medicine.[3][4] This guide focuses on the scientific evaluation of its toxicological properties to inform safe and effective drug development.

Key Toxic Constituents

The primary toxic components of Evodia rutaecarpa are its alkaloids.[5] Studies have identified several specific compounds responsible for its adverse effects:

-

Evodiamine (EVO): A major bioactive alkaloid, EVO has been linked to hepatotoxicity, cardiotoxicity, and nephrotoxicity.[4][6] It is often considered the most acutely toxic of the main alkaloids.[4]

-

Rutaecarpine: Another significant alkaloid, rutaecarpine has also been implicated in cardiac and liver toxicity.[7][8]

-

Dehydroevodiamine (DHE) and Hortiamine: These alkaloids have been identified as potent inhibitors of potassium channels in the heart muscle, which can lead to cardiac arrhythmia.[9]

-

Other Quinolone Alkaloids: Compounds such as 1-methyl-2-[(Z)-5-undecenyl]-4(1H)-quinolone and evocarpine (B92090) have been tentatively identified as primary hepatotoxic components.[10]

Organ-Specific Toxicity

Hepatotoxicity

Liver injury is the most frequently reported toxic effect of Evodia rutaecarpa.[11] Excessive doses often lead to significant increases in serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[4][6]

Mechanisms of Hepatotoxicity:

-

Oxidative Stress: Evodia rutaecarpa extracts and evodiamine can induce oxidative damage in liver mitochondria, leading to ATP depletion and the release of cytochrome c, which triggers cell death signaling pathways.[5][12]

-